molecular formula C10H16N4 B8528460 N-(piperidin-4-ylmethyl)pyridazin-4-amine

N-(piperidin-4-ylmethyl)pyridazin-4-amine

Cat. No.: B8528460
M. Wt: 192.26 g/mol
InChI Key: HGVWYJYXIXTXDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(piperidin-4-ylmethyl)pyridazin-4-amine is a compound that belongs to the class of heterocyclic organic compounds It features a pyridazine ring, which is a six-membered ring containing two adjacent nitrogen atoms, and a piperidine moiety, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(piperidin-4-ylmethyl)pyridazin-4-amine typically involves multi-step organic reactions. One common method involves the reaction of a pyridazine derivative with a piperidine derivative under specific conditions. For example, the reaction can be carried out using a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(piperidin-4-ylmethyl)pyridazin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives with altered functional groups .

Scientific Research Applications

N-(piperidin-4-ylmethyl)pyridazin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(piperidin-4-ylmethyl)pyridazin-4-amine involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(piperidin-4-yl)pyridazin-4-amine
  • N-(pyridin-4-ylmethyl)pyridazin-4-amine
  • N-(piperidin-4-ylmethyl)pyrimidin-4-amine

Uniqueness

N-(piperidin-4-ylmethyl)pyridazin-4-amine is unique due to its specific combination of a pyridazine ring and a piperidine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C10H16N4

Molecular Weight

192.26 g/mol

IUPAC Name

N-(piperidin-4-ylmethyl)pyridazin-4-amine

InChI

InChI=1S/C10H16N4/c1-4-11-5-2-9(1)7-12-10-3-6-13-14-8-10/h3,6,8-9,11H,1-2,4-5,7H2,(H,12,13)

InChI Key

HGVWYJYXIXTXDH-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CNC2=CN=NC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4-[(5,6-dichloro-pyridazin-4-ylamino)-methyl]-piperidine-1-carboxylic acid benzyl ester (EXAMPLE 65, 2.00 g, 5.06 mmol), Pd/C (10%, 0.20 g) in absolute ethanol (15 mL) was vigorously stirred under 1 atm H2 provided by a H2 balloon for 7 h. Filtered and concentrated, the reaction gave 4-[(Pyridazin-4-ylamino)-methyl]-piperidine. M.S. (M+1): 193.25
Name
4-[(5,6-dichloro-pyridazin-4-ylamino)-methyl]-piperidine-1-carboxylic acid benzyl ester
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0.2 g
Type
catalyst
Reaction Step One

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